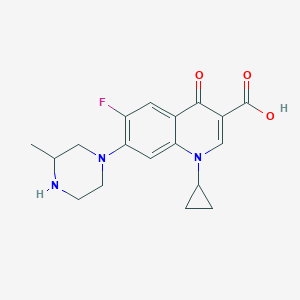

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRWTUITSIYILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60918692 | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93107-32-5 | |

| Record name | ITV 8912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 361.37 g/mol. It features a cyclopropyl group, a fluoro substituent, and a piperazine moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H20FN3O4 |

| Molecular Weight | 361.3675 g/mol |

| Charge | 0 |

| Optical Activity | Racemic |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with topoisomerase enzymes.

This compound operates primarily through:

- DNA Gyrase Inhibition : Disruption of DNA replication in bacteria.

- Topoisomerase Interaction : Inducing DNA strand breaks in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent activity compared to standard antibiotics .

Study 2: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 50 µM) of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, confirming its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with other quinolone derivatives was performed.

| Compound Name | MIC (µg/mL) | Apoptosis Induction (%) |

|---|---|---|

| 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl) | 8 | 30% at 50 µM |

| Ciprofloxacin | 16 | 20% at 50 µM |

| Levofloxacin | 32 | 15% at 50 µM |

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluoroquinolones share a common 4-oxoquinoline-3-carboxylic acid scaffold but differ in substituents at positions 1, 6, 7, and 6. These modifications significantly influence antibacterial spectrum, potency, pharmacokinetics, and resistance profiles. Below is a detailed comparison of gatifloxacin with structural analogs:

Structural Modifications at Position 7 (Piperazine/Piperidine Derivatives)

The 7-piperazinyl group is a critical pharmacophore. Variations here modulate bacterial target affinity and resistance evasion.

- Key Insight : The 3-methyl group on gatifloxacin’s piperazine enhances lipid solubility and tissue penetration compared to unsubstituted piperazine in ciprofloxacin . Bulky substituents (e.g., triazole-piperidine in 34.15) improve activity against resistant strains but may reduce oral bioavailability .

Modifications at Position 8

Position 8 substitutions influence Gram-positive coverage and phototoxicity risks:

- Key Insight : Methoxy groups (as in gatifloxacin) optimize safety and efficacy, whereas nitro groups (e.g., 3d) introduce secondary biological activities but increase toxicity risks .

Cyclopropyl Modifications at Position 1

The cyclopropyl group at position 1 stabilizes the DNA-enzyme complex. Fluorination of this ring alters pharmacokinetics:

- Key Insight: Fluorination (Ia1) enhances target binding but may complicate synthesis. Gatifloxacin’s non-fluorinated cyclopropyl maintains a favorable safety profile .

Q & A

Basic: How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer:

To improve yield, employ a multi-step synthesis involving tert-butyl-protected intermediates and selective deprotection. For example, introduce tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate to ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, followed by Boc cleavage under acidic conditions to isolate the final product . Monitor reaction progress via LC-MS and optimize stoichiometry to reduce side reactions (e.g., over-alkylation). Evidence shows that avoiding halogenated solvents and using triethyl orthoformate in acetic anhydride improves intermediate stability .

Basic: What spectroscopic techniques are critical for characterizing the compound’s crystalline structure?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is essential for resolving 3D molecular geometry. Key parameters include mean C–C bond lengths (e.g., 0.003 Å accuracy) and R-factor validation (target <0.07) . Pair this with FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR to verify cyclopropyl and piperazine proton environments .

Advanced: How do structural modifications at the piperazine moiety affect antibacterial activity?

Methodological Answer:

Modify the piperazine substituent (e.g., nitroso, methyl, or phenyl groups) and evaluate minimum inhibitory concentrations (MICs) against Gram-negative/-positive strains. For instance, replacing 3-methylpiperazine with 4-nitroso-piperazine alters electron density at N-atoms, impacting DNA gyrase binding . Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/hydrophobicity with binding affinity to gyrase B subunits .

Advanced: How can researchers resolve contradictions in reported synthetic yields across methodologies?

Methodological Answer:

Compare protocols step-by-step:

- Method A (Low Yield): Direct coupling of quinolone salts with cyclic amines often suffers from poor regioselectivity .

- Method B (Improved Yield): Chiral amine addition (e.g., tert-butyloctahydro-pyrrolopyridine) followed by Boc deprotection reduces steric hindrance and side reactions .

Validate reproducibility by controlling humidity (<30% RH) and oxygen levels during cyclopropane ring formation .

Advanced: What analytical methods ensure enantiomeric purity, particularly for chiral piperazine derivatives?

Methodological Answer:

Use chiral HPLC with a Cu(II)-L-isoleucine buffer (pH 4.5) and methanol gradient (e.g., 15:85 to 22.5:77.5 methanol:buffer) to separate enantiomers . Validate purity via circular dichroism (CD) spectroscopy, targeting >99% enantiomeric excess (ee). For trace impurity detection, employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .

Basic: What computational tools predict the compound’s solubility and bioavailability?

Methodological Answer:

Apply Quantitative Structure-Activity Relationship (QSAR) models using software like Schrodinger’s QikProp. Input logP (measured ~1.8) and polar surface area (PSA ~90 Ų) to predict intestinal absorption. Molecular dynamics (MD) simulations (e.g., GROMACS) can model membrane permeability by tracking hydrogen bonding with phospholipid headgroups .

Advanced: How does fluorination at position 6 influence photostability and metabolic degradation?

Methodological Answer:

The 6-fluoro group enhances photostability by reducing π→π* transitions. Assess via UV-Vis spectroscopy under accelerated light exposure (e.g., 500 W/m² for 48 hrs). For metabolic studies, incubate with human liver microsomes (HLMs) and quantify hydroxylated metabolites via LC-MS/MS. Fluorine’s electronegativity slows CYP450-mediated oxidation at position 6, extending half-life .

Basic: What in vitro assays are recommended for evaluating bacterial resistance development?

Methodological Answer:

Perform time-kill assays using E. coli ATCC 25922 and S. aureus ATCC 29213. Expose strains to sub-MIC concentrations (0.25×MIC) over 72 hours and monitor resistance via broth microdilution. Complement with genomic sequencing (e.g., Illumina MiSeq) to detect mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes .

Advanced: What strategies mitigate cytotoxicity in mammalian cell lines while retaining antibacterial potency?

Methodological Answer:

Modify the 3-carboxylic acid group to ester prodrugs (e.g., ethyl ester) to reduce off-target effects. Test cytotoxicity in HEK293 cells via MTT assay and compare IC₅₀ values. Derivatives with bulky substituents (e.g., 8-methoxy) show 10-fold lower cytotoxicity while maintaining MICs ≤1 µg/mL .

Advanced: How can crystallographic data resolve discrepancies in proposed tautomeric forms?

Methodological Answer:

SCXRD can unambiguously assign tautomers by locating hydrogen atoms. For example, the 4-oxo-1,4-dihydroquinoline core exists predominantly in the keto form, confirmed by electron density maps showing no enolic O–H bonds . Pair with solid-state NMR to validate tautomeric stability under varying humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.